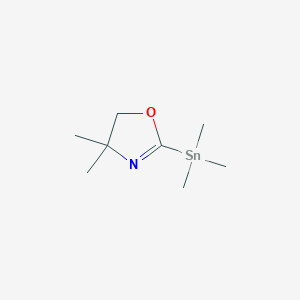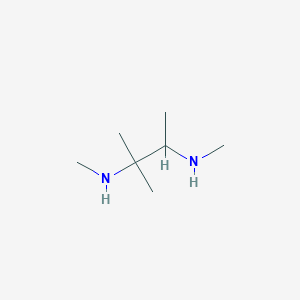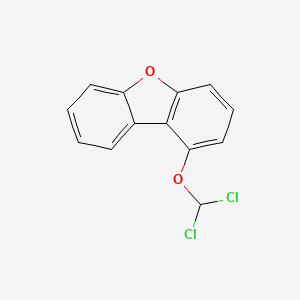![molecular formula C30H27NSSn B14315007 2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine CAS No. 112931-12-1](/img/no-structure.png)
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine is an organotin compound that features a pyridine ring substituted with a thiophene ring, which is further substituted with a tris(4-methylphenyl)stannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with pyridine: The stannylated thiophene is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The stannyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism by which 2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine exerts its effects involves interactions with molecular targets and pathways. The stannyl group can interact with various biological molecules, potentially affecting enzyme activity and cellular processes. The thiophene and pyridine rings may also contribute to the compound’s overall activity by interacting with specific receptors or proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}furan: Similar structure but with a furan ring instead of a pyridine ring.
Uniqueness
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine is unique due to the presence of both a thiophene and a pyridine ring, which can confer distinct electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry .
Propriétés
| 112931-12-1 | |
Formule moléculaire |
C30H27NSSn |
Poids moléculaire |
552.3 g/mol |
Nom IUPAC |
tris(4-methylphenyl)-(3-pyridin-2-ylthiophen-2-yl)stannane |
InChI |
InChI=1S/C9H6NS.3C7H7.Sn/c1-2-5-10-9(3-1)8-4-6-11-7-8;3*1-7-5-3-2-4-6-7;/h1-6H;3*3-6H,1H3; |
Clé InChI |
ALXGQVLQJHCMBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=C(C=CS4)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)




